molecular formula C11H20O3 B8503924 Ethyl (1-cyclopentylethoxy)acetate

Ethyl (1-cyclopentylethoxy)acetate

Cat. No. B8503924
M. Wt: 200.27 g/mol
InChI Key: QCLVVGUVBWDZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-cyclopentylethoxy)acetate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1-cyclopentylethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-cyclopentylethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(1-cyclopentylethoxy)acetate

InChI

InChI=1S/C11H20O3/c1-3-13-11(12)8-14-9(2)10-6-4-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

QCLVVGUVBWDZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C)C1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopentylethan-1-ol (1.14 g, 10.0 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (10 mg) followed by ethyl diazoacetate (0.95 mL, 9.03 mmol). The reaction mixture is stirred at rt for 0.5 h. The reaction mixture is diluted with heptane, and filtered. The filtrate is evaporated, and the residue is purified by chromatography on silica gel; elution with EtOAc:heptane (1:9) gives 0.81 g of the product 452. 1H NMR (CDCl3) δ 4.30-4.15 (m, 2 H), 4.09 (d, 2 H), 3.25-3.15 (m, 1 H), 2.00-1.78 (m, 2 H), 1.75-1.35 (m, 6 H), 1.29 (t, 3 H), 1.15 (d, 3 H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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